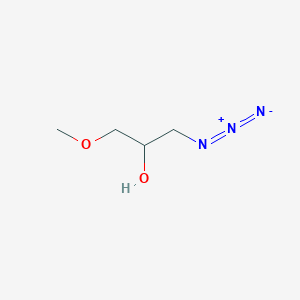

1-Azido-3-methoxypropan-2-ol

Description

Overview of the Azide (B81097) Functional Group: Significance and Versatility in Organic Transformations

The azide functional group (–N₃) is a cornerstone of modern organic chemistry, prized for its unique reactivity and stability under various reaction conditions. baseclick.eusigmaaldrich.comnottingham.ac.uk Composed of three nitrogen atoms in a linear arrangement, this high-energy functional group can be readily introduced into organic molecules. baseclick.eu Despite their energetic nature, organic azides are relatively stable and participate in a select number of highly reliable and efficient reactions, making them invaluable synthetic tools. baseclick.euwikipedia.org

One of the most prominent applications of the azide group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgkit.edu This reaction forms a stable triazole ring, a common linker in drug discovery, bioconjugation, and materials science. baseclick.euwikipedia.org Furthermore, azides can be smoothly reduced to primary amines, serving as a protected form of the amine group that is stable to many reagents. baseclick.euwikipedia.org The Staudinger reaction, using phosphines to reduce azides to amines, is a classic example of this transformation. wikipedia.orgkit.edu The azide group's ability to act as a nucleophile, participate in cycloadditions, and generate highly reactive nitrene intermediates upon thermal or photochemical activation underscores its remarkable versatility in constructing complex molecular architectures. wikipedia.orgrsc.orgmdpi.com This versatility has cemented the azide's importance in fields ranging from pharmaceutical synthesis to materials science. kit.eduresearchgate.net

Azido (B1232118) Alcohols as Key Intermediates and Building Blocks in Chemical Synthesis

Azido alcohols, which contain both an azide and a hydroxyl group, are particularly valuable bifunctional building blocks in organic synthesis. chemrevlett.comgoogle.com The presence of these two distinct functional groups allows for sequential or orthogonal chemical modifications, providing a gateway to a wide range of more complex molecules. β-azido alcohols, where the functional groups are on adjacent carbon atoms, are especially significant. chemrevlett.com

These compounds are crucial precursors for the synthesis of numerous value-added chemicals, including:

β-amino alcohols: These are important structural motifs in many natural products and pharmaceuticals. chemrevlett.comorgchemres.org They are readily synthesized by the reduction of the corresponding β-azido alcohols.

Aziridines: Intramolecular reactions of azido alcohols can lead to the formation of these three-membered nitrogen-containing rings, which are themselves versatile synthetic intermediates. chemrevlett.com

Oxazolidinones and other heterocycles: The dual functionality of azido alcohols allows for their conversion into various heterocyclic systems that are prevalent in medicinal chemistry. chemrevlett.comgoogle.com

The synthesis of azido alcohols is often achieved through the regioselective ring-opening of epoxides with an azide source, a reliable and well-established method. chemrevlett.comorgchemres.org The development of direct hydroxyazidation of alkenes has also emerged as a powerful strategy for their preparation. chemrevlett.com The utility of azido alcohols as synthetic precursors is widely recognized in the preparation of bioactive compounds, including antiviral agents and antibiotics. chemrevlett.com

Strategic Importance of 1-Azido-3-methoxypropan-2-ol in Research and Development

This compound is a specific azido alcohol that holds strategic value as a synthetic intermediate, particularly in the development of new chemical entities for research purposes. Its structure, featuring an azide, a secondary alcohol, and a methoxy (B1213986) ether, provides multiple points for chemical modification.

While detailed research findings on this compound itself are limited in publicly accessible literature, its importance can be inferred from the utility of its constituent parts and related structures. The methoxy group can influence the molecule's solubility and electronic properties and may play a role in binding interactions of downstream products. For instance, related structures like rac-3-Octadecanamido-2-Methoxypropan-1-ol Phosphocholine are noted for their interaction with protein kinase C (PKC), a key enzyme in cellular signaling pathways. scbt.com The downstream product, 1-amino-3-methoxypropan-2-ol (B1202666), is a known chiral building block. alfa-chemistry.comresearchgate.net

The presence of the azide group allows for its conversion to an amine, as seen in the synthesis of (S)-1-methoxypropan-2-amine, or for its use in click chemistry to link it to other molecules. researchgate.net The hydroxyl group can be further functionalized or may participate in hydrogen bonding within a target's active site. The chiral center at the 2-position means that enantiomerically pure forms, such as (2R)-1-azido-3-methoxypropan-2-ol and (2S)-1-azido-3-methoxypropan-2-ol, are valuable for the stereoselective synthesis of complex target molecules. accelachem.com

Given these features, this compound serves as a key building block for creating libraries of diverse compounds for screening in drug discovery and for the synthesis of specific, complex target molecules where this particular arrangement of functional groups is required.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound and its Enantiomers Data for the specific compound is limited; information is compiled from available sources for its enantiomers.

| Property | Value | Source |

| Compound Name | (2R)-1-azido-3-methoxypropan-2-ol | accelachem.com |

| CAS Number | 922522-04-1 | accelachem.com |

| Molecular Formula | C₄H₉N₃O₂ | accelachem.com |

| Molecular Weight | 131.13 g/mol | accelachem.com |

| Purity | ≥95% | accelachem.com |

| Compound Name | (2S)-1-azido-3-methoxypropan-2-ol | |

| CAS Number | 1807901-45-6 | accelachem.com |

Table 2: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Note | Source |

| 1-Amino-3-methoxypropan-2-ol | 93372-65-7 | C₄H₁₁NO₂ | 105.14 | Downstream product of the title compound | alfa-chemistry.com |

| 1-Azido-3-chloropropan-2-ol | 51275-91-3 | C₃H₆ClN₃O | 135.55 | A related halo-azido alcohol building block | cymitquimica.comchemicalbook.com |

| 3-Azido-1-propanol | 72320-38-8 | C₃H₇N₃O | 101.11 | A simpler azido alcohol building block | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVMAEBIUHGEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610922 | |

| Record name | 1-Azido-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168431-71-8 | |

| Record name | 1-Azido-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control in the Synthesis of 1 Azido 3 Methoxypropan 2 Ol Enantiomers and Diastereomers

Enantioselective Preparation of (R)- and (S)-1-Azido-3-methoxypropan-2-ol

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-Azido-3-methoxypropan-2-ol, a common and effective strategy is to start from a "chiral pool," using a readily available, enantiomerically pure starting material. (R)- and (S)-glycidol are ideal precursors for this purpose.

Synthesis of (S)-1-Azido-3-methoxypropan-2-ol:

The synthesis of the (S)-enantiomer begins with commercially available (S)-glycidol.

Etherification: The primary alcohol of (S)-glycidol is first converted to a methyl ether. This is typically achieved by deprotonating the alcohol with a base like sodium hydride (NaH) to form an alkoxide, which then reacts with a methylating agent such as methyl iodide (CH₃I) in an Sₙ2 reaction. This step forms (S)-methyl glycidyl (B131873) ether, preserving the stereochemistry at the chiral center.

Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a nucleophilic ring-opening reaction using sodium azide (B81097) (NaN₃). The azide ion attacks the epoxide ring, a reaction that is highly regioselective and stereoselective. The attack occurs at the sterically less hindered terminal carbon atom (C1), leading to the desired 1-azido substitution pattern. This reaction proceeds via an Sₙ2 mechanism, which would typically invert the stereocenter being attacked. However, since the nucleophilic attack is on the achiral C1 carbon, the original stereocenter at C2 remains unaffected.

This sequence yields the target molecule, (S)-1-Azido-3-methoxypropan-2-ol, in high enantiomeric purity.

Synthesis of (R)-1-Azido-3-methoxypropan-2-ol:

An analogous reaction sequence starting with (R)-glycidol provides the corresponding (R)-enantiomer. By selecting the appropriate enantiomer of the starting material, either the (R) or (S) form of the final product can be selectively synthesized.

| Step | Reagents | Intermediate/Product | Stereochemistry |

| (S)-Enantiomer Synthesis | |||

| 1. Etherification | 1. NaH2. CH₃I | (S)-methyl glycidyl ether | (S) |

| 2. Azidolysis | NaN₃ | (S)-1-Azido-3-methoxypropan-2-ol | (S) |

| (R)-Enantiomer Synthesis | |||

| 1. Etherification | 1. NaH2. CH₃I | (R)-methyl glycidyl ether | (R) |

| 2. Azidolysis | NaN₃ | (R)-1-Azido-3-methoxypropan-2-ol | (R) |

Chiral Auxiliary-Mediated Synthesis of Azido (B1232118) Alcohol Derivatives

While not the most direct route to this compound itself, the principle can be illustrated in the synthesis of related azido alcohol derivatives. One of the most well-known classes of chiral auxiliaries is the Evans oxazolidinones.

A general strategy using an Evans-type auxiliary could involve these steps:

Acylation: A prochiral acid chloride, such as methoxyacetyl chloride, is attached to the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Stereoselective Reaction: The resulting N-acyloxazolidinone can then undergo a highly diastereoselective reaction. For example, a stereoselective aldol addition or alkylation could be used to set a new chiral center. In an aldol reaction, the enolate of the N-acyloxazolidinone would react with an aldehyde, with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thereby creating a new stereocenter with high predictability. wikipedia.org

Functional Group Manipulation: The resulting product, now containing the desired stereochemistry, undergoes further chemical transformations. This could involve reduction of a carbonyl group to an alcohol and subsequent conversion of a hydroxyl group into an azide via a mesylate or tosylate intermediate, followed by reaction with sodium azide. beilstein-journals.org

Auxiliary Removal: Finally, the chiral auxiliary is cleaved from the molecule, typically by hydrolysis or reduction, to yield the enantiomerically enriched product.

This approach allows for the creation of specific stereoisomers by leveraging the temporary chiral influence of the auxiliary. nih.gov

| Auxiliary Type | Common Application | Key Feature |

| Evans Oxazolidinones | Stereoselective aldol reactions, alkylations | Forms a rigid chelated transition state that effectively blocks one face of the enolate. |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Derived from amino acids (proline and glutamic acid), used to form chiral hydrazones. |

| Pseudoephedrine | Asymmetric alkylation | Used as a chiral auxiliary where the amide enolate undergoes highly diastereoselective alkylation. |

Regioselectivity and Stereoselectivity in Epoxide Ring-Opening Processes

The synthesis of this compound from an epoxide precursor like methyl glycidyl ether is fundamentally controlled by the regioselectivity and stereoselectivity of the epoxide ring-opening reaction.

Regioselectivity: Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. In the azidolysis of methyl glycidyl ether (an unsymmetrical epoxide), the azide ion can theoretically attack either the C1 (terminal) or C2 (internal) carbon. Under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism. In this mechanism, the nucleophile (azide) preferentially attacks the less sterically hindered carbon atom. organic-chemistry.org For methyl glycidyl ether, the C1 position is significantly less hindered than the C2 position, which is attached to the methoxymethyl group. Therefore, the attack occurs almost exclusively at C1, leading to the formation of a primary azide and a secondary alcohol, resulting in the desired this compound isomer. This high regioselectivity is crucial for the success of the synthesis. organic-chemistry.orgutwente.nl

Stereoselectivity: Stereoselectivity in this context refers to the preferential formation of one stereoisomer over another. The Sₙ2 reaction is inherently stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group (the epoxide oxygen). This results in an inversion of configuration at the carbon center being attacked.

However, in the synthesis of this compound from methyl glycidyl ether, the nucleophilic attack occurs at the achiral C1 carbon. Therefore, the stereochemistry of the chiral C2 carbon is not inverted; it is retained. If the synthesis starts with (R)-methyl glycidyl ether, the product will be (R)-1-Azido-3-methoxypropan-2-ol. This retention of stereochemistry at the chiral center, combined with the high regioselectivity of the ring-opening, makes this a highly reliable method for producing specific enantiomers of the target molecule. thieme-connect.de

| Reaction Feature | Description | Outcome for Methyl Glycidyl Ether Azidolysis |

| Mechanism | Sₙ2 (under neutral/basic conditions) | Azide ion acts as the nucleophile. |

| Regioselectivity | Nucleophilic attack at the less sterically hindered carbon. utwente.nl | Attack occurs at the C1 position. |

| Stereoselectivity | Backside attack results in inversion of configuration at the point of attack. | Stereocenter at C2 is not attacked and its configuration is retained. |

Chemical Reactivity and Transformation Pathways of 1 Azido 3 Methoxypropan 2 Ol

Reactivity Profiles of the Azide (B81097) Moiety

The azide group (-N₃) in 1-Azido-3-methoxypropan-2-ol is an energetic and highly selective functional group. Its reactivity is characterized by a propensity to undergo 1,3-dipolar cycloadditions with various unsaturated systems and its susceptibility to reduction to the corresponding primary amine. These two pathways form the cornerstone of its utility in synthetic chemistry.

Click Chemistry (1,3-Dipolar Cycloadditions)

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The azide group is a key participant in some of the most prominent click reactions, particularly 1,3-dipolar cycloadditions with alkynes. These reactions provide a robust method for the construction of stable 1,2,3-triazole rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. In this reaction, a copper(I) catalyst activates a terminal alkyne, facilitating its reaction with an azide. While specific studies detailing the reaction of this compound with a wide array of alkyne partners are not extensively documented in publicly available literature, the general mechanism and conditions are well-established. The reaction is typically carried out in a variety of solvents, including water and organic solvents, and is compatible with numerous functional groups. The versatility of the CuAAC reaction allows for the conjugation of this compound to a diverse range of molecules bearing a terminal alkyne, making it a valuable tool in drug discovery, materials science, and bioconjugation.

Table 1: Representative Reaction Conditions for CuAAC

| Catalyst Source | Reducing Agent (for in situ Cu(I) generation) | Ligand (Optional) | Solvent | Temperature |

| Cu(I) salts (e.g., CuI, CuBr) | Not required | Tris-(benzyltriazolylmethyl)amine (TBTA) | Various (e.g., H₂O, t-BuOH, THF, DMF) | Room Temperature to mild heating |

| CuSO₄ | Sodium Ascorbate | Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) | Aqueous buffers | Room Temperature |

This table represents general conditions for CuAAC reactions and is not based on specific experimental data for this compound due to a lack of available literature.

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne derivative, which possesses a high degree of ring strain. This inherent strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at or near physiological temperatures without the need for a cytotoxic copper catalyst. This has made SPAAC an invaluable tool for in vivo and in vitro bioconjugation studies. The reaction of this compound in a SPAAC reaction would involve its direct addition to a strained alkyne to yield a triazole product. The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne used.

Both CuAAC and SPAAC reactions involving this compound as the azide component lead to the formation of stable, five-membered heterocyclic rings known as 1,2,3-triazoles. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties, including their aromaticity, dipole moment, and ability to participate in hydrogen bonding. The resulting triazole product incorporates the 3-methoxypropan-2-ol side chain, which can influence the solubility and biological activity of the final molecule. The formation of these triazole linkages is essentially irreversible and provides a robust connection between two molecular fragments.

Reduction Reactions to Amines

The azide group can be efficiently reduced to a primary amine, providing a key synthetic route for the introduction of this important functional group. This transformation is highly valuable as it often proceeds with high yield and chemoselectivity.

A widely employed method for the reduction of azides is catalytic hydrogenation. This process involves the reaction of the azide with hydrogen gas in the presence of a metal catalyst. A specific example of this transformation is the reduction of this compound to yield 1-Amino-3-methoxypropan-2-ol (B1202666). google.com

In a documented procedure, this compound is dissolved in methanol, and a 10% Palladium on carbon (Pd/C) catalyst is added. google.com The reaction mixture is then subjected to a hydrogen atmosphere at room temperature with stirring for several hours. google.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired product, 1-Amino-3-methoxypropan-2-ol. google.com This method offers a clean and efficient route to the corresponding amine.

Table 2: Reported Reaction Conditions for the Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Solvent | Reagent | Temperature | Reaction Time | Product | Yield | Reference |

| This compound | 10% Pd/C | Methanol | H₂ | Room Temperature | 5 hours | 1-Amino-3-methoxypropan-2-ol | 50% | google.com |

Staudinger Reaction and Derivatization of Iminophosphoranes

The azide functional group in this compound is susceptible to the Staudinger reaction, a mild and efficient method for the reduction of azides or for the formation of iminophosphoranes. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the terminal nitrogen atom of the azide. This initial step forms a phosphazide intermediate, which subsequently loses a molecule of dinitrogen (N₂) gas to yield an iminophosphorane (also known as an aza-ylide). wikipedia.orgorganic-chemistry.org

The resulting iminophosphorane derived from this compound is a versatile intermediate. Its fate is primarily determined by the subsequent reaction conditions:

Staudinger Reduction: In the presence of water, the iminophosphorane undergoes hydrolysis. This process cleaves the phosphorus-nitrogen double bond to yield a primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. wikipedia.org This pathway provides a gentle method for converting the azido (B1232118) group into an amino group, yielding 1-amino-3-methoxypropan-2-ol.

Derivatization (Aza-Wittig Reaction): The iminophosphorane can be trapped by various electrophiles in a reaction known as the Aza-Wittig reaction. wikipedia.orgchem-station.com For instance, reaction with a carbonyl compound, such as an aldehyde or ketone, results in the formation of an imine. This transformation is synthetically valuable for creating new carbon-nitrogen double bonds. wikipedia.orgmdma.ch The iminophosphorane can also react with other electrophiles like isocyanates or carbon dioxide to produce carbodiimides or isocyanates, respectively. wikipedia.orgresearchgate.net

The choice of phosphine and reaction conditions can be tailored to favor either the reduction or the derivatization pathway.

| Reactant | Reagents/Conditions | Major Product | Reaction Type |

| This compound | 1. PPh₃2. H₂O | 1-Amino-3-methoxypropan-2-ol | Staudinger Reduction |

| This compound | 1. PPh₃2. R₂C=O (Aldehyde/Ketone) | Imine derivative | Aza-Wittig Reaction |

| This compound | 1. PPh₃2. CO₂ | Isocyanate derivative | Aza-Wittig Reaction (Interrupted) rsc.org |

Thermal Decomposition and Nitrene Generation

Upon heating, organic azides like this compound can undergo thermal decomposition. nih.gov The primary event in this process is the extrusion of a molecule of nitrogen (N₂), a highly stable and entropically favored leaving group. This decomposition generates a highly reactive and electron-deficient intermediate known as a nitrene. rsc.orgrsc.org

The generated nitrene, (2-hydroxy-3-methoxypropyl)nitrene, is not typically isolated due to its high reactivity. Its subsequent reactions are rapid and can include:

Intramolecular C-H Insertion: The nitrene can insert into adjacent carbon-hydrogen bonds within the same molecule, leading to the formation of cyclic products, such as substituted aziridines or oxazolidines.

Rearrangement: Alkyl nitrenes can undergo rearrangement, such as a 1,2-hydride shift, to form more stable imine structures. ias.ac.inresearchgate.net

Intermolecular Reactions: In the presence of other substrates, the nitrene can participate in intermolecular reactions, such as addition to alkenes to form aziridines. nih.govias.ac.in

The specific products formed depend heavily on the reaction conditions, including temperature, solvent, and the presence of other reactive species. Computational studies on similar alkyl azides suggest that nitrene formation is the rate-determining step, which can proceed through either a spin-allowed singlet state or a spin-forbidden triplet state. rsc.orgrsc.org

Other Azide-Specific Transformations (e.g., Curtius Rearrangement, Aza-Wittig Reaction)

The azide group is a versatile functional handle for several other important transformations in organic synthesis.

Curtius Rearrangement: It is critical to distinguish that the Curtius rearrangement is a reaction specific to acyl azides , not alkyl azides like this compound. wikipedia.orgchemistrysteps.comnih.gov The rearrangement involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped by various nucleophiles. Since this compound lacks the carbonyl group adjacent to the azide, it does not undergo the Curtius rearrangement.

Aza-Wittig Reaction: As mentioned previously, this reaction is a key transformation of the iminophosphorane intermediate derived from the Staudinger reaction. wikipedia.orgchem-station.com The reaction of the iminophosphorane with an aldehyde or ketone provides a direct route to imines, which are valuable precursors for the synthesis of amines and other nitrogen-containing heterocycles. mdma.chresearchgate.net The intramolecular version of this reaction is particularly powerful for constructing N-heterocyclic compounds. wikipedia.org

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound exhibits the typical reactivity of a secondary alcohol, participating in a range of common organic transformations.

Functional Group Interconversion and Esterification

The hydroxyl group can be readily converted into various ester functionalities. Esterification is a fundamental reaction that can be achieved through several methods, enhancing the lipophilicity of the molecule or introducing a new functional handle. researchgate.net

Common esterification methods include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process that often requires the removal of water to achieve high yields. masterorganicchemistry.com

Reaction with Acyl Chlorides or Anhydrides: More reactive acylating agents like acyl chlorides and acid anhydrides react with the alcohol, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uk These reactions are generally faster and not reversible. chemguide.co.uk

| Alcohol Substrate | Reagent | Conditions | Product Type |

| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| This compound | Acid Anhydride ((R-CO)₂O) | Base (e.g., Pyridine), Heat | Ester |

Etherification and Alkylation Reactions

The hydroxyl group can be converted into an ether through various alkylation methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction forms a new carbon-oxygen bond, yielding an ether derivative.

Oxidation Pathways of the Secondary Alcohol

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. khanacademy.orgchemistrysteps.comwikipedia.org Tertiary alcohols are resistant to oxidation under similar conditions. chemistrysteps.comchemguide.co.uk The choice of oxidizing agent determines the reaction's efficiency and selectivity, especially given the presence of the potentially sensitive azide group.

A variety of reagents can be employed for this transformation:

Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) and chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid, also known as the Jones reagent) are effective for oxidizing secondary alcohols to ketones. chemguide.co.uklibretexts.org

Swern and Related Oxidations: The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and widely used method that avoids heavy metals.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is another mild and selective option for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions at room temperature. wikipedia.org

The resulting product of this oxidation would be 1-azido-3-methoxypropan-2-one.

Applications of 1 Azido 3 Methoxypropan 2 Ol As a Synthetic Intermediate

Precursor to Vicinal Amino Alcohols and Polyfunctionalized Propane (B168953) Derivatives

The 1,2-amino alcohol, or vicinal amino alcohol, is a structural motif present in a vast array of natural products and pharmaceuticals, including beta-blockers and antiviral drugs. google.comresearchgate.netrsc.orgmdpi.com The synthesis of these compounds, particularly in a stereocontrolled manner, is a significant focus in medicinal and organic chemistry. researchgate.netnih.gov

1-Azido-3-methoxypropan-2-ol serves as an excellent precursor to the corresponding vicinal amino alcohol, 1-amino-3-methoxypropan-2-ol (B1202666). The conversion is achieved through the reduction of the azide (B81097) group to a primary amine. This transformation is a cornerstone of azide chemistry due to its high efficiency and the stability of the azide group to a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps before its conversion. The resulting product is a polyfunctionalized propane derivative, retaining the hydroxyl and methoxy (B1213986) groups for further synthetic elaboration.

Several methods are well-established for the reduction of organic azides, each with its own advantages in terms of selectivity and reaction conditions.

Table 1: Common Methods for the Reduction of this compound

| Reduction Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | 1-amino-3-methoxypropan-2-ol | Clean, high-yielding; not suitable for molecules with other reducible groups (e.g., alkenes). |

| Staudinger Reaction | 1. PPh₃ 2. H₂O | 1-amino-3-methoxypropan-2-ol | Mild conditions; tolerant of many functional groups. |

| Hydride Reduction | LiAlH₄ or NaBH₄ | 1-amino-3-methoxypropan-2-ol | Potent reducing agents; may affect other functional groups like esters or ketones. |

The accessibility of 1-amino-3-methoxypropan-2-ol from its azido (B1232118) precursor makes it a valuable chiral building block for more complex targets.

Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Aziridines)

Nitrogen-containing heterocycles are fundamental structural units in a majority of pharmaceuticals and bioactive compounds. nih.govnih.gov The azide functionality of this compound is perfectly suited for constructing such rings, most notably 1,2,3-triazoles and aziridines.

Triazoles: The most prominent application of organic azides in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. organic-chemistry.org The development of the copper(I)-catalyzed version of this reaction (CuAAC), a flagship reaction of "click chemistry," has revolutionized the field. organic-chemistry.orgnih.govnih.govyoutube.com This reaction is exceptionally reliable, high-yielding, and forms only the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgnih.gov

This compound can be "clicked" with a diverse range of terminal alkynes to generate a library of novel 1,2,3-triazole derivatives. Each product incorporates the 1-(3-methoxy-2-hydroxypropyl) substituent, a feature that can enhance solubility or provide a handle for further functionalization.

Table 2: Synthesis of 1,2,3-Triazoles via CuAAC Reaction

| Alkyne Reactant | Catalyst System | Resulting Triazole Product |

| Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-(3-methoxy-2-hydroxypropyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Cu(I) source | (1-(3-methoxy-2-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynylcyclohexene | Cu(I) source | 4-(cyclohex-1-en-1-yl)-1-(3-methoxy-2-hydroxypropyl)-1H-1,2,3-triazole |

Aziridines: Aziridines are strained, three-membered nitrogen heterocycles that are valuable synthetic intermediates for producing more complex molecules like amino alcohols and other heterocycles. While less direct than triazole synthesis, aziridines can be formed from azido alcohols. One potential pathway involves converting the hydroxyl group of this compound into a good leaving group (e.g., a mesylate or tosylate). Subsequent intramolecular cyclization, potentially through a nitrene intermediate generated by thermolysis or photolysis of the azide, could form the corresponding aziridine. Another established route is the oxidation of primary amines with reagents like lead tetraacetate to induce intramolecular aziridination with an accessible double bond. nih.gov

Incorporation into Macromolecular Structures and Polymers (e.g., Azide Functional Polymers)

The synthesis of well-defined polymers with specific end-groups or side-chains is crucial for applications in materials science and biomedicine. Azide-functional polymers are particularly sought after as they can be easily modified using click chemistry to attach other polymers, biomolecules, or surfaces. unlp.edu.arrsc.orgrsc.org

This compound can be used to create azide-functional polymers through its role as a polymerization initiator. fujifilm.comtcichemicals.comsigmaaldrich.com The hydroxyl group can initiate the ring-opening polymerization (ROP) of various cyclic monomers, such as lactide (to form polylactide, PLA) or ε-caprolactone (to form polycaprolactone (B3415563), PCL). The result is a polymer chain with the 1-azido-3-methoxypropan-2-oxy group covalently attached at the starting terminus.

Table 3: this compound as a Polymerization Initiator

| Monomer | Polymerization Type | Resulting Polymer Structure | Application |

| Lactide | Ring-Opening Polymerization (ROP) | Azide-terminated polylactic acid (N₃-PLA) | Creation of block copolymers or surface functionalization via click chemistry. |

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Azide-terminated polycaprolactone (N₃-PCL) | Synthesis of biocompatible materials and drug delivery systems. |

| Ethylene Oxide | Anionic Ring-Opening Polymerization | Azide-terminated polyethylene (B3416737) glycol (N₃-PEG) | Bioconjugation, creating "stealth" surfaces for biomedical devices. nih.gov |

These resulting azide-terminated polymers are stable, well-defined macromolecular building blocks. They can be readily "clicked" onto alkyne-functionalized surfaces to create polymer brushes or to other alkyne-terminated polymers to synthesize block copolymers, demonstrating the utility of the initial azido alcohol initiator. unlp.edu.arrsc.org

Utilization in the Synthesis of Advanced Organic Scaffolds (e.g., benzodiazepine (B76468) derivatives)

While not a conventional starting material for the de novo synthesis of benzodiazepines, which are typically formed by the condensation of o-phenylenediamines with ketones or their equivalents, the unique combination of functional groups in this compound makes it a versatile building block for modifying existing scaffolds or creating new ones. nih.govrsc.orgresearchgate.net

The true value of this molecule lies in its ability to introduce a specific, functionalized side-chain onto a larger molecular framework. For instance, research into novel 1,4-benzodiazepin-2-ones has involved the synthesis of 3-alkoxy derivatives. researchgate.net A molecule like this compound could, after suitable activation, be used to install an azido-methoxy-propoxy side chain onto a benzodiazepine core or a similar heterocyclic scaffold. The azide then serves as a versatile handle for further elaboration via click chemistry or reduction to an amine, enabling the creation of diverse compound libraries for biological screening.

Furthermore, the concept of using small, functionalized molecules as "scaffolds" is a powerful strategy in medicinal chemistry. nih.gov Azido-functionalized sugar derivatives have been developed as scaffolds for creating carbohydrate-based libraries. nih.gov In a similar vein, this compound can act as a non-carbohydrate scaffold, providing a simple three-carbon chain with multiple points for diversification.

Relevance in Biomolecule Synthesis and Analogue Development (e.g., Carbohydrates, Nucleosides)

The modification of biomolecules to enhance their therapeutic properties or to probe their biological function is a key area of chemical biology. The azide group is an ideal tool for this purpose due to its bio-orthogonality and its utility in click chemistry. nih.govspringernature.comresearchgate.netresearchgate.net

Carbohydrate Chemistry: Carbohydrates play vital roles in biological recognition processes. nih.govspringernature.com To study these interactions, chemists synthesize glycoconjugates where carbohydrate units are attached to scaffolds. This compound can be used as a linker to attach to alkyne-modified carbohydrates, or its derivatives could be attached to larger structures which are then decorated with sugars. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a powerful method for connecting azido-functionalized derivatives to alkyne-functionalized biomolecules. nih.gov

Nucleoside Analogue Development: Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. nih.govnih.gov Many successful drugs work by mimicking natural nucleosides and disrupting DNA or RNA synthesis. nih.gov A significant class of these drugs are acyclic nucleoside analogues, where the sugar ring is replaced by a flexible, open chain.

This compound is an ideal building block for acyclic nucleoside analogues. The propane-2-ol backbone mimics the sugar moiety, and the azide can be readily converted to an amine, which is then used to construct or attach a nucleobase (e.g., purine (B94841) or pyrimidine). This approach allows for the synthesis of novel compounds for antiviral screening. The 3'-azido group is a well-known feature in potent antiviral nucleosides, such as Zidovudine (AZT). nih.gov

Table 4: Application in Biomolecule Analogue Synthesis

| Biomolecule Class | Synthetic Strategy | Example Application |

| Nucleoside Analogues | Use as an acyclic "sugar" mimic. The azide is reduced to an amine, which is then used to attach a heterocyclic base. | Synthesis of novel acyclic purine or pyrimidine (B1678525) analogues for evaluation as potential antiviral or anticancer agents. nih.govwgtn.ac.nz |

| Glycoconjugates | The azide group is used in a CuAAC reaction to "click" the molecule onto an alkyne-modified carbohydrate or a larger scaffold that is later glycosylated. | Creation of novel glycoclusters or neoglycoconjugates to study carbohydrate-protein interactions. nih.govspringernature.com |

The versatility of this compound ensures its continued relevance in the development of new therapeutic agents and materials.

Mechanistic Investigations and Computational Studies of 1 Azido 3 Methoxypropan 2 Ol Reactions

Elucidation of Reaction Mechanisms in Azide (B81097) Introduction and Transformation

The primary route for synthesizing 1-azido-3-methoxypropan-2-ol involves the nucleophilic ring-opening of a suitable epoxide precursor, typically a glycidyl (B131873) ether, with an azide source. The most common method is the reaction of methyl glycidyl ether with sodium azide (NaN₃) in a protic solvent mixture, such as water and ethanol. This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The azide anion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of methyl glycidyl ether, the attack preferentially occurs at the less sterically hindered terminal carbon atom. This leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. The subsequent protonation of this intermediate by the solvent yields the final product, this compound. A key feature of the Sₙ2 mechanism is the inversion of configuration at the carbon center where the substitution takes place.

An alternative, though less direct, pathway involves a two-step process starting from 3-methoxypropane-1,2-diol. The first step is the selective activation of the primary hydroxyl group by converting it into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). In the second step, the activated intermediate is treated with an azide salt. The azide ion then displaces the leaving group, again through an Sₙ2 reaction, to yield the desired product. This strategy is often employed in more complex syntheses where direct epoxidation is not feasible.

Once formed, the azido (B1232118) group in this compound can undergo various transformations. A prominent reaction is the 1,3-dipolar cycloaddition, often referred to as "click chemistry," where the azide reacts with an alkyne to form a stable 1,2,3-triazole ring. masterorganicchemistry.com This reaction can be catalyzed by copper(I) and is known for its high efficiency and selectivity under mild conditions. masterorganicchemistry.com Another common transformation is the reduction of the azide to a primary amine (1-amino-3-methoxypropan-2-ol) using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction with triphenylphosphine. masterorganicchemistry.com

Application of Density Functional Theory (DFT) in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and selectivity of organic azides, including this compound. mdpi.comresearchgate.net DFT calculations allow for the modeling of molecular structures and the determination of electronic properties that govern chemical reactions. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the compound's behavior as a nucleophile or electrophile.

In the context of 1,3-dipolar cycloadditions, DFT is instrumental in predicting regioselectivity. researchgate.net For the reaction between an azide like this compound and an unsymmetrical alkyne, two different regioisomeric triazole products (1,4-disubstituted and 1,5-disubstituted) can be formed. DFT calculations can determine the activation energies for the transition states leading to each isomer. The pathway with the lower activation energy is kinetically favored, and the corresponding product is predicted to be the major isomer. mdpi.com

Furthermore, DFT can be used to analyze the distribution of electron density and molecular electrostatic potential (MEP). researchgate.net MEP maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the terminal nitrogen atoms of the azide group are identified as nucleophilic centers, which is consistent with their role in cycloaddition reactions. These computational approaches provide valuable insights that complement experimental findings, guiding the design of synthetic routes and the prediction of reaction outcomes. mdpi.comnih.gov

Transition State Characterization and Energy Barrier Analysis

A deeper mechanistic understanding of reactions involving this compound is achieved through the characterization of transition states (TS) and the analysis of activation energy barriers using computational methods like DFT. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

For the azide-alkyne cycloaddition, DFT calculations can locate the specific geometries of the transition states for the formation of different regioisomers. Frequency calculations are then performed to confirm the nature of these structures; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A reaction with a lower energy barrier will proceed at a faster rate. By comparing the calculated activation energies for competing reaction pathways, the kinetic selectivity can be accurately predicted. For instance, in a cycloaddition reaction, if the energy barrier for the formation of the 1,4-isomer is several kcal/mol lower than that for the 1,5-isomer, the 1,4-isomer will be the dominant product. This type of quantitative analysis is crucial for understanding and controlling reaction selectivity. mdpi.com

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Formation of 1,4-disubstituted triazole | TS-1,4 | 15.2 | Major Product (Kinetically Favored) |

| Formation of 1,5-disubstituted triazole | TS-1,5 | 18.9 | Minor Product |

Spectroscopic Techniques (NMR, IR) in Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for confirming the structure of this compound and for monitoring the progress of its synthesis. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the azide functional group. The key diagnostic feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N=N=N) group, which typically appears around 2100 cm⁻¹. The synthesis of the compound can be monitored in real-time by observing the disappearance of the characteristic epoxide ring vibration (around 1250 cm⁻¹ and 915 cm⁻¹) of the starting material and the concurrent appearance of the intense azide peak. researchgate.net Other significant bands include a broad O-H stretch around 3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-O stretching bands in the 1100-1000 cm⁻¹ region. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the successful formation of the target molecule. The introduction of the electron-withdrawing azide group causes a significant downfield shift for the adjacent protons and carbon compared to the parent compound, 1-methoxy-2-propanol. chemicalbook.com

In the ¹H NMR spectrum, the protons on the carbon bearing the azide group (H-1) would appear as a doublet of doublets deshielded relative to its precursor. The methine proton (H-2) and the methylene (B1212753) protons of the methoxy (B1213986) group (H-3) would also show distinct signals with characteristic splitting patterns due to coupling with neighboring protons.

In the ¹³C NMR spectrum, the carbon atom directly attached to the azide group (C-1) would experience the most significant downfield shift. The other carbons (C-2, C-3, and the methoxy carbon) would also have unique chemical shifts, allowing for unambiguous structural assignment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(OH)- | ~3.9 - 4.1 | m (multiplet) | - |

| -CH₂-N₃ | ~3.3 - 3.5 | d (doublet) | ~5-6 |

| -CH₂-O- | ~3.4 - 3.6 | d (doublet) | ~5-6 |

| -O-CH₃ | ~3.35 | s (singlet) | - |

| -OH | Variable (broad singlet) | s (singlet) | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂-N₃) | ~55 - 58 |

| C-2 (-CH(OH)-) | ~68 - 71 |

| C-3 (-CH₂-O-) | ~74 - 77 |

| -O-CH₃ | ~59 |

Advanced Methodologies and Future Research Directions

Microwave-Assisted and Flow Chemistry Techniques in the Synthesis and Transformations of Azido (B1232118) Alcohols

Modern synthetic chemistry has increasingly adopted microwave-assisted synthesis and continuous-flow processes to enhance reaction efficiency and safety, particularly for energetic intermediates like organic azides. nih.govacs.org Microwave irradiation accelerates chemical reactions by directly heating the molecules, which can lead to significantly reduced reaction times and improved yields. nih.govscispace.com This technique has been successfully applied to multicomponent reactions for synthesizing complex heterocyclic compounds and could be adapted for the rapid synthesis or transformation of azido alcohols like 1-azido-3-methoxypropan-2-ol. nih.govnih.gov

Continuous-flow chemistry offers a solution to the safety concerns associated with the batch synthesis of potentially explosive organic azides. nih.govorganic-chemistry.org By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous intermediates is minimized, and superior control over reaction conditions such as temperature and pressure is achieved. organic-chemistry.orgrsc.org This methodology has been reported for the direct azidation of various alcohols using trimethylsilyl azide (B81097) (TMSN₃) with a recyclable catalyst, a process that is scalable and significantly safer than traditional batch methods. nih.govorganic-chemistry.org The application of flow chemistry not only enhances safety but also facilitates multistep syntheses by allowing for the telescoping of reaction sequences, where the output of one reactor is fed directly into the next. acs.orgnih.gov This approach is ideal for producing azido alcohols on demand and immediately using them in subsequent transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reduction to amines. nih.govorganic-chemistry.org

| Methodology | Key Advantages | Reported Applications | Potential for this compound |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures, suitable for small-scale lab synthesis. | Ring-opening of epoxides. organic-chemistry.orgorgchemres.org | Standard method for initial synthesis exploration. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved process control. nih.govscispace.com | Synthesis of 3-hydroxy-2-oxindoles and various heterocycles. nih.govmdpi.com | Accelerated synthesis and subsequent functionalization reactions (e.g., cycloadditions). |

| Continuous-Flow Chemistry | Enhanced safety for handling azides, scalability, precise control, potential for process automation and telescoping. nih.govorganic-chemistry.orgrsc.org | Direct azidation of alcohols, synthesis of API intermediates like rufinamide. acs.orgorganic-chemistry.org | Safer, on-demand production and immediate use in multi-step synthetic sequences. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Similarly, heterogeneous catalysts are gaining attention due to their ease of separation and reusability, which aligns with the principles of green chemistry. acs.org Systems like Fe₃O₄@SiO₂@CS@POCl₂-x, a magnetic nanocatalyst, have been developed for the highly regioselective azidolysis of epoxides, producing β-azido alcohols in high yields under mild conditions. orgchemres.org For the synthesis of higher alcohols, multicomponent catalysts such as the FeCoCuZr family are being optimized using active learning strategies to navigate the extensive compositional and reaction condition space, leading to significant improvements in productivity. nih.govethz.ch These advanced catalytic approaches, focused on enhancing selectivity and utilizing more sustainable metals, are key to producing structurally complex azido alcohols efficiently. nih.govmdpi.com

Sustainable and Green Chemistry Approaches in Azide Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organic azides to mitigate safety hazards and environmental impact. rsc.orgpnas.org A primary focus is the reduction of waste and the use of less hazardous materials. pnas.org Traditional azide synthesis often involves reagents that are potentially explosive or toxic. organic-chemistry.org Research into greener alternatives includes modifying the synthesis of sodium azide itself by altering alcohol reactants to reduce reaction times and eliminate volatile organic compound (VOC) emissions. rsc.org For instance, using benzyl nitrite instead of nitrites derived from small-molecule fatty alcohols can shorten reaction times from hours to minutes and allow for the recycling of the alcohol without distillation. rsc.org

In the synthesis of azido alcohols, green approaches include the use of water as a solvent, which can eliminate the need for protecting groups on certain functionalities and facilitate the reuse of water-soluble catalysts. pnas.org The development of processes using recyclable catalysts, such as the strong base anion exchange resin used for preparing tetraalkylammonium azide, demonstrates a commitment to sustainability with excellent environmental factors. acs.org The overarching goal is to develop synthetic routes that are not only efficient but also inherently safer and more environmentally benign, from the production of the azide source to the final azido alcohol product. researchgate.netnih.gov

Exploration of New Reactivity Modes for the Azide and Hydroxyl Functionalities

The synthetic versatility of this compound stems from its two distinct functional groups: the azide and the hydroxyl group. The azide group is a cornerstone of bioorthogonal chemistry, known for its selective reactivity in complex biological environments. nih.gov Its most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings, a reaction famously termed "click chemistry". pnas.org This reaction can be catalyzed by copper(I) (CuAAC) or proceed under strain-promoted conditions (SPAAC) with cyclic alkynes. medchemexpress.com Beyond cycloadditions, the azide can undergo the Staudinger reaction with phosphines to form an aza-ylide, which can be hydrolyzed to a primary amine, providing a pathway to amino alcohols. nih.gov

The hydroxyl group offers a complementary set of reactivity. It can be readily converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. Alternatively, it can undergo O-alkylation or esterification to introduce a wide variety of other functional groups. The presence of both an azide and a hydroxyl group in the same molecule allows for orthogonal or sequential functionalization. This dual reactivity enables the use of this compound as a heterobifunctional linker, capable of connecting two different molecular entities. Future research is focused on leveraging this dual functionality to create complex molecular architectures and to explore tandem reactions where both groups participate in a coordinated fashion to build intricate structures in a single step.

Expanding Applications in Materials Science and Medicinal Chemistry Research (as building blocks, not end-product use)

The unique structure of this compound makes it a highly valuable building block for creating more complex molecules in materials science and medicinal chemistry. nih.govcsmres.co.uk Its bifunctional nature allows it to serve as a versatile scaffold or linker in the synthesis of novel compounds.

In materials science , organic azides are employed as cross-linkers and for surface functionalization. mdpi.comnih.gov The azide group's ability to form covalent bonds upon thermal or photochemical activation allows for the modification of polymer films and carbon materials. mdpi.comnih.gov Molecules like this compound can be used to introduce both azide and hydroxyl functionalities into polymers. The azide can then be used for "clicking" other molecules or for cross-linking polymer chains via cycloaddition reactions, while the hydroxyl group can improve solubility or serve as a point for further polymer growth. nih.gov This approach is instrumental in designing materials with tailored properties, such as specific thermal stability or electronic functionality. nih.gov

In medicinal chemistry , azido alcohols are crucial intermediates for synthesizing biologically active compounds and complex molecular probes. orgchemres.orgnih.gov The azide group provides a reliable handle for introducing a nitrogen atom or for constructing heterocyclic rings like triazoles via click chemistry. beilstein-journals.orgresearchgate.net Triazoles are a common motif in many pharmaceutical compounds. Furthermore, azido-functionalized building blocks are used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where they can be part of the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The ability to easily synthesize and functionalize molecules like this compound allows for the rapid generation of diverse compound libraries, which is a key strategy in modern drug discovery to accelerate the identification of new therapeutic candidates. csmres.co.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.